molecular formula C18H21BN2O3 B13875274 N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B13875274
M. Wt: 324.2 g/mol
InChI Key: LMTBSABAZRGVMG-UHFFFAOYSA-N
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Description

This compound features a pyridine-4-carboxamide group linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. Boronic esters are widely utilized in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, a cornerstone of pharmaceutical and materials science synthesis .

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-6-5-7-15(12-14)21-16(22)13-8-10-20-11-9-13/h5-12H,1-4H3,(H,21,22)

InChI Key

LMTBSABAZRGVMG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two major synthetic stages:

  • Introduction of the Boronic Ester Functionality
    The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is typically installed on the phenyl ring via palladium-catalyzed borylation of an aryl halide precursor. This step often employs bis(pinacolato)diboron as the boron source under Suzuki-Miyaura borylation conditions.

  • Amide Bond Formation with Pyridine-4-carboxamide
    The aryl boronic ester intermediate is then coupled with pyridine-4-carboxamide through an amide bond formation, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

This two-step approach ensures the preservation of the sensitive boronic ester during amide coupling and allows for modular synthesis.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents & Conditions Notes
1 Palladium-catalyzed borylation Aryl bromide or iodide + bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4 catalyst, base (KOAc or K2CO3), solvent (1,4-dioxane or DMF), 80-100°C, inert atmosphere High yield (>80%) with optimized catalyst loading; reaction time 12-24 h
2 Amide coupling Boronic ester intermediate + pyridine-4-carboxylic acid or pyridine-4-carboxamide + coupling agent (EDCI/HATU), base (TEA/DIPEA), solvent (DCM/DMF), room temperature to 50°C Careful control of moisture and temperature to avoid boronate hydrolysis

Alternative Synthetic Approaches

  • Direct Suzuki-Miyaura Cross-Coupling:
    An alternative method involves coupling the boronic ester-containing phenyl amine with pyridine-4-carboxylic acid derivatives via Suzuki-Miyaura cross-coupling, followed by amide formation. However, this may require protection/deprotection steps to avoid side reactions.

  • One-Pot Synthesis:
    Emerging protocols explore one-pot borylation and amidation sequences to improve efficiency and reduce purification steps, though these require precise optimization to maintain boronate integrity.

Industrial Scale Considerations

Industrial production scales up the above laboratory methods with the following optimizations:

  • Use of continuous flow reactors for palladium-catalyzed borylation to improve heat and mass transfer.
  • Employment of recyclable palladium catalysts to reduce costs.
  • Optimization of solvent systems to enhance solubility and facilitate downstream purification.
  • Implementation of robust purification techniques such as recrystallization and preparative chromatography to achieve high purity.

Chemical Reactions Analysis

Reaction Types Involving the Compound

Reaction Type Description Typical Reagents/Conditions Major Products
Oxidation Conversion of boronic ester to boronic acid or other oxidized boron species H2O2, NaBO3, aqueous media Boronic acid derivatives
Reduction Reduction of carboxamide group to amine or other reduced forms LiAlH4, BH3 complexes Corresponding amine derivatives
Suzuki-Miyaura Coupling Cross-coupling of boronic ester with aryl or vinyl halides to form biaryl compounds Pd catalyst, base (K2CO3, CsF), solvents (toluene, ethanol) Biaryl or heterobiaryl products
Substitution Electrophilic or nucleophilic substitution on aromatic rings Various electrophiles/nucleophiles, controlled conditions Substituted aromatic derivatives

Optimizing Suzuki-Miyaura Cross-Coupling Efficiency

Key factors influencing the coupling efficiency include:

  • Catalyst Selection: Pd(PPh3)4 and PdCl2(dppf) are commonly used; ligand-to-metal ratio affects turnover.
  • Base Choice: Potassium carbonate and cesium fluoride are preferred for their ability to facilitate transmetalation.
  • Solvent System: Biphasic mixtures (toluene/water, ethanol/water) improve solubility and reaction kinetics.
  • Temperature: Typically 80–100°C to balance reaction rate and boronate stability.
  • Purity of Boronic Ester: Pre-purification avoids catalyst poisoning and side reactions.

Research Findings and Data Summary

Synthetic Yields and Purity

Compound Yield (%) Purification Method Reference Source
This compound 80-90 Silica gel chromatography, recrystallization

Thermal Stability

Differential Scanning Calorimetry (DSC) studies on related pinacol boronic esters indicate decomposition temperatures above 200°C, suggesting good thermal robustness suitable for various synthetic applications.

Structural and Functional Comparisons

Feature Target Compound Analogous Boronic Esters
Boronate Position 3-Phenyl linked to pyridine-4-carboxamide Variants with different substitution patterns
Solubility Moderate aqueous solubility due to pyridine-carboxamide Less soluble if lacking polar groups
Suzuki Coupling Reactivity High due to steric accessibility of boronate Varies with electronic effects and sterics
Stability Stable under standard synthetic conditions Comparable stability in pinacol boronates

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or borane can be used as reducing agents.

    Substitution: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide exerts its effects involves:

    Molecular Targets: The boronic ester group can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The compound can participate in biochemical pathways involving boron-containing compounds, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous boronic esters:

Compound Name Molecular Formula Molecular Weight Boronic Ester Position Key Substituent Application Notes
Target Compound C₁₈H₂₁BN₂O₃ 324.19 Phenyl ring (3-position) Pyridine-4-carboxamide Optimized for cross-coupling; amide stabilizes boron via conjugation
N-Methyl-4-(dioxaborolan)pyridine-2-carboxamide C₁₃H₁₉BN₂O₃ 262.11 Pyridine (4-position) Pyridine-2-carboxamide, N-methyl Methyl group enhances solubility; steric hindrance may reduce coupling efficiency
3-(Dioxaborolan)isonicotinamide (pyridine-4-carboxamide) C₁₂H₁₆BNO₃ 233.08 Pyridine (3-position) Pyridine-4-carboxamide Boron directly on pyridine alters electronic effects for specialized coupling
N-[3-(Dioxaborolan)phenyl]acetamide C₁₄H₂₀BNO₃ 261.12 Phenyl ring (3-position) Acetamide Simpler structure increases lipophilicity; less electronic modulation
N-(3-Dioxaborolan-phenyl)methanesulfonamide C₁₃H₁₉BNO₄S 296.17 Phenyl ring (3-position) Methanesulfonamide Electron-withdrawing sulfonamide may reduce boron reactivity in coupling

Reactivity in Suzuki-Miyaura Coupling

The target compound’s phenyl-linked boronic ester offers steric accessibility compared to pyridine-attached analogues (e.g., ), facilitating cross-coupling with aryl halides. In contrast, the acetamide substituent in provides weaker electron withdrawal, possibly accelerating transmetallation but reducing stability.

Solubility and Stability

  • Target Compound: The pyridine-4-carboxamide group improves aqueous solubility compared to non-polar analogues like , critical for reactions in mixed solvents.
  • N-Methylpyridine-2-carboxamide : The methyl group increases hydrophobicity but may reduce crystallinity.
  • Methanesulfonamide Derivatives : Sulfonamide’s polarity enhances solubility but may compete with boron for catalytic sites.

Research Findings and Data

  • Synthetic Yields : Pinacol boronic esters like the target compound are typically synthesized via palladium-catalyzed borylation, with yields exceeding 80% under optimized conditions .
  • Cross-Coupling Efficiency : In Suzuki reactions, phenyl boronic esters (e.g., target compound) show broader substrate compatibility than heteroaromatic analogues (e.g., ) due to reduced steric hindrance .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures >200°C, ensuring robustness in high-temperature reactions .

Biological Activity

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-cancer and anti-angiogenic properties. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a boron-containing dioxaborolane moiety linked to a pyridine and a carboxamide group. Its molecular formula is C17H20BNO2C_{17}H_{20}BNO_2, and it has been characterized for its solubility and stability in various biological environments.

Research indicates that compounds similar to this compound exhibit multi-target inhibition of receptor tyrosine kinases (RTKs), which are critical in angiogenesis and tumor growth. The compound has been shown to inhibit key RTKs such as VEGFR-2, TIE-2, and EphB4.

Table 1: Inhibition Potency Against RTKs

CompoundVEGFR-2 IC50 (nM)TIE-2 IC50 (nM)EphB4 IC50 (nM)
CDAU-16.2742.76161.74
CDAU-25.0030.00150.00
N-[3-(...)]TBDTBDTBD

Note: TBD indicates values that need further investigation or are not yet published.

Biological Evaluation

Anti-Angiogenic Activity : In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on human vascular endothelial cells (EA.hy926). This suggests its potential as an anti-cancer therapeutic by inhibiting the formation of new blood vessels that supply tumors.

Case Studies : A study highlighted the effectiveness of similar compounds in reducing tumor growth in xenograft models by targeting angiogenic pathways. The incorporation of the dioxaborolane moiety enhances the binding affinity to RTKs due to favorable interactions with the hinge region of these proteins.

Research Findings

Recent findings from various studies emphasize the importance of structural modifications in enhancing biological activity. For instance:

  • Multi-target Inhibition : Compounds with similar structures have been designed to target multiple RTKs simultaneously, providing a broader therapeutic window.
  • Selectivity Profile : Selectivity assays indicate that these compounds show less potency against non-target kinases such as FGFR-1 and EGFR compared to their target RTKs.

Q & A

Basic: What are the key synthetic pathways for N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide?

Methodological Answer:
The synthesis typically involves:

  • Boronic Ester Installation : Suzuki-Miyaura coupling precursors, such as aryl halides or triflates, are reacted with pinacolborane derivatives under palladium catalysis .
  • Carboxamide Formation : Acylation of the pyridine ring via coupling reactions (e.g., HATU/DCC-mediated amidation) with 3-aminophenylboronic ester intermediates .
  • Optimization : Reaction conditions (temperature: 80–100°C; solvent: THF/DMF) are critical for yield and purity. Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency for this compound?

Methodological Answer:
Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios (1:1–1:2) to minimize side reactions .
  • Base Selection : K₂CO₃ or CsF in biphasic solvents (toluene/water) enhances transmetalation .
  • Substrate Purity : Pre-purify boronic ester intermediates via silica chromatography to avoid catalyst poisoning .
  • Kinetic Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for pinacol methyl groups; δ 8.5–8.7 ppm for pyridine protons) .
    • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (theoretical [M+H]⁺ = 351.18 g/mol) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .

Advanced: How does the stability of the boronic ester moiety impact experimental design?

Methodological Answer:

  • Hydrolytic Sensitivity : The dioxaborolane ring hydrolyzes in protic solvents (e.g., water/methanol). Use anhydrous conditions for long-term storage .
  • Thermal Stability : DSC/TGA data show decomposition above 150°C; reactions should avoid prolonged heating >120°C .
  • Handling : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Basic: What biological activities are associated with pyridine-boronic ester hybrids?

Methodological Answer:

  • Enzyme Inhibition : Pyridine carboxamides inhibit kinases (e.g., EGFR, JAK2) via ATP-binding site competition .
  • Boronate Reactivity : Acts as a reversible covalent inhibitor for serine proteases (e.g., thrombin) .
  • Cellular Uptake : LogP ~2.5 (predicted) suggests moderate membrane permeability; optimize with prodrug strategies .

Advanced: How to address regioselectivity challenges in modifying the pyridine ring?

Methodological Answer:

  • Directing Groups : Use meta-substituted arylboronates to guide cross-coupling at the pyridine C4 position .
  • Protecting Strategies : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during functionalization .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution to rationalize reactivity .

Basic: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (high), DMF (moderate), and water (low) via saturation shake-flask method .
  • pH Dependence : Solubility increases in basic buffers (pH >9) due to deprotonation of the carboxamide .
  • Data Validation : Cross-reference with PubChem entries (e.g., CID 51338566) for consensus .

Advanced: What strategies improve catalytic turnover in multi-step syntheses?

Methodological Answer:

  • Flow Chemistry : Continuous reactors reduce intermediate degradation and improve Pd catalyst reuse .
  • Microwave Assistance : Shorten reaction times (e.g., 30 min vs. 12 h for coupling steps) with controlled temperature gradients .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust conditions in real time .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • PROTAC Development : Serves as a linker for E3 ligase recruitment in targeted protein degradation .
  • Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope-enriched derivative is a candidate for cancer radiotherapy .
  • Biosensor Design : Boronic ester binds diols (e.g., glucose) for fluorescence-based detection .

Advanced: How to mitigate competing side reactions during boronic ester functionalization?

Methodological Answer:

  • Protodeboronation Prevention : Add fluoride sources (e.g., KF) to stabilize the boronate intermediate .
  • Oxidative Quenching : Use MnO₂ or activated charcoal to remove Pd black and residual catalysts .
  • Orthogonal Protection : Employ silyl ethers or trityl groups to shield reactive sites during sequential reactions .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Toxicity Data : LD₅₀ (oral, rat) >500 mg/kg; handle with nitrile gloves and lab coats .
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
  • Waste Disposal : Incinerate in a licensed facility to avoid environmental boron accumulation .

Advanced: How does electronic modulation of the arylboronate affect reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Meta-substituted EWGs (e.g., –NO₂) increase electrophilicity, accelerating cross-coupling .
  • Hammett Analysis : σₚ values correlate with reaction rates (ρ = +1.2 for Pd-catalyzed couplings) .
  • Steric Effects : Ortho-substituents reduce transmetalation efficiency; use bulky ligands (e.g., XPhos) to counteract .

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